molecular formula C10H8F4O3 B2512709 1-[2,4-Bis(difluoromethoxy)phenyl]ethan-1-one CAS No. 210816-49-2

1-[2,4-Bis(difluoromethoxy)phenyl]ethan-1-one

Cat. No. B2512709
CAS RN: 210816-49-2
M. Wt: 252.165
InChI Key: PGPIQACNLBOEMR-UHFFFAOYSA-N
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Description

1-[2,4-Bis(difluoromethoxy)phenyl]ethan-1-one is a chemical compound with the CAS Number: 210816-49-2 . It has a molecular weight of 252.17 . The IUPAC name for this compound is 1-[2,4-bis(difluoromethoxy)phenyl]ethanone . The Inchi Code for this compound is 1S/C10H8F4O3/c1-5(15)7-3-2-6(16-9(11)12)4-8(7)17-10(13)14/h2-4,9-10H,1H3 .


Molecular Structure Analysis

The molecular formula of 1-[2,4-Bis(difluoromethoxy)phenyl]ethan-1-one is C10H8F4O3 . This compound consists of 10 carbon atoms, 8 hydrogen atoms, 4 fluorine atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

1-[2,4-Bis(difluoromethoxy)phenyl]ethan-1-one is a liquid at room temperature . The storage temperature for this compound is room temperature .

Scientific Research Applications

Overview

The chemical compound 1-[2,4-Bis(difluoromethoxy)phenyl]ethan-1-one does not directly appear in the current available literature within the context of scientific research applications specifically by its name. However, discussions around similar chemical structures and functionalities, such as those involving bisphenols, fluorinated compounds, and their derivatives, suggest the importance of understanding related compounds for environmental, health, and material science applications. Below are insights derived from existing research on related chemical families and compounds that may highlight potential areas of application for the mentioned compound.

Environmental Impact and Degradation

Research on compounds like DDT and its derivatives has highlighted the persistent nature of certain chemicals in the environment and their potential as endocrine disruptors in humans and wildlife (Burgos-Aceves et al., 2021). This suggests a potential area of investigation for the environmental persistence and degradation pathways of 1-[2,4-Bis(difluoromethoxy)phenyl]ethan-1-one, focusing on its stability, bioaccumulation, and possible impact on ecological and human health.

Material Science and Industrial Applications

The synthesis and properties of coordination compounds, such as those described by Scaltrito et al. (2000), indicate significant interest in the development of materials with unique electronic, photophysical, and structural properties (Scaltrito et al., 2000). Given the structural features of 1-[2,4-Bis(difluoromethoxy)phenyl]ethan-1-one, research into its potential applications in material science, especially in the development of new polymers, coatings, or electronic materials, may be warranted.

Health and Safety Assessments

The review on the toxicology, human exposure, and safety assessment of bisphenol A diglycidylether (BADGE) by Poole et al. (2004) emphasizes the importance of evaluating the health implications of chemical compounds used in industrial applications (Poole et al., 2004). Similar assessments for 1-[2,4-Bis(difluoromethoxy)phenyl]ethan-1-one could provide essential insights into its safety profile, especially if the compound is intended for use in consumer products or manufacturing processes that may lead to human exposure.

Potential for Bioremediation

Research into the bioremediation of contaminants like DDT highlights the capability of certain microorganisms to degrade persistent organic pollutants in soils and water bodies (Foght et al., 2001). Investigating the biodegradability of 1-[2,4-Bis(difluoromethoxy)phenyl]ethan-1-one by specific bacterial or fungal strains could uncover methods to mitigate its environmental impact, should it exhibit persistent or toxic characteristics.

Safety and Hazards

For safety information and potential hazards associated with 1-[2,4-Bis(difluoromethoxy)phenyl]ethan-1-one, it is recommended to refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

1-[2,4-bis(difluoromethoxy)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O3/c1-5(15)7-3-2-6(16-9(11)12)4-8(7)17-10(13)14/h2-4,9-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPIQACNLBOEMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC(F)F)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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